Tetrazolo[1,5-a]quinoxaline-4-carboxamide
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Overview
Description
Tetrazolo[1,5-a]quinoxaline-4-carboxamide is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. This compound is known for its versatile applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound allows it to participate in a wide range of chemical reactions, making it a valuable building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetrazolo[1,5-a]quinoxaline-4-carboxamide typically involves the condensation of o-phenylenediamine with a suitable carbonyl compound to form a quinoxaline intermediateThe final step involves the formation of the carboxamide group through an appropriate amide coupling reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Key factors include the choice of solvents, reaction temperature, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Tetrazolo[1,5-a]quinoxaline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of substituted quinoxalines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced nitrogen heterocycles.
Substitution: Substituted quinoxalines with various functional groups.
Scientific Research Applications
Tetrazolo[1,5-a]quinoxaline-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex nitrogen-containing heterocycles.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent probes
Mechanism of Action
The mechanism of action of tetrazolo[1,5-a]quinoxaline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Tetrazolo[1,5-a]quinoline-4-carbonitrile: Shares a similar tetrazole ring structure but differs in the quinoline core.
Quinoxaline-2-carboxamide: Another quinoxaline derivative with a carboxamide group but lacks the tetrazole ring.
1,2,3-Triazoloquinoxaline: Contains a triazole ring instead of a tetrazole ring .
Uniqueness: Tetrazolo[1,5-a]quinoxaline-4-carboxamide is unique due to its combination of a tetrazole ring and a quinoxaline core, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
61148-32-1 |
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Molecular Formula |
C9H6N6O |
Molecular Weight |
214.18 g/mol |
IUPAC Name |
tetrazolo[1,5-a]quinoxaline-4-carboxamide |
InChI |
InChI=1S/C9H6N6O/c10-8(16)7-9-12-13-14-15(9)6-4-2-1-3-5(6)11-7/h1-4H,(H2,10,16) |
InChI Key |
OBBZXKPPBVXEPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NN=NN23)C(=O)N |
Origin of Product |
United States |
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